molecular formula C15H20O3 B016020 Terrecyclic Acid CAS No. 83058-94-0

Terrecyclic Acid

Cat. No.: B016020
CAS No.: 83058-94-0
M. Wt: 248.32 g/mol
InChI Key: SMAWCSOVJJHIOI-JNIYBQFBSA-N
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Description

Terrecyclic Acid A is a sesquiterpene antibiotic first isolated from Aspergillus terreus in 1982 . Its molecular formula is C₁₅H₂₀O₃, featuring a distinctive tricyclic quadrane skeleton (a fused bicyclic system with a unique third ring) . This structure was elucidated through advanced spectroscopic techniques, including ¹³C NMR and selective proton decoupling experiments, which confirmed the positions of all 15 carbon atoms .

This compound A exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (MICs = 25–50 µg/mL) and potent anticancer effects by inducing reactive oxygen species (ROS), inhibiting NF-κB signaling, and triggering cellular stress responses . Its biosynthesis involves the enzyme β-terrecyclene synthase, which constructs the quadrane backbone through multistep carbocation rearrangements .

Properties

IUPAC Name

(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAWCSOVJJHIOI-JNIYBQFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83058-94-0
Record name Terrecyclic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERRECYCLIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Total Synthesis via Tandem Metathesis

A 2023 breakthrough involved constructing the propellane-type 5/5/6-tricyclic core using tandem metathesis:

  • Allylation : Treatment of dihydroquinone with LDA and allyl bromide yielded a regio- and stereoselective allylated intermediate.

  • Tandem Metathesis : Grubbs II catalyst facilitated ring-closing metathesis to form the tricyclic skeleton in 68% yield.

Key Reaction Conditions :

  • Temperature: 40°C under N₂ atmosphere.

  • Catalyst Loading: 5 mol% Grubbs II.

Oxidative Cleavage of Furans

The 2025 total synthesis employed furan oxidative cleavage to generate critical dienyl intermediates:

  • Furan Preparation : Substituted furans were synthesized via Diels-Alder reactions.

  • Ozonolysis : Cleavage with ozone in CH₂Cl₂ at -78°C produced α,β-unsaturated ketones.

  • Lactonization : Acid-catalyzed cyclization afforded the tricyclic core in 72% yield.

Table 2: Comparative Yields in Synthetic Routes

MethodKey StepYield (%)
Tandem MetathesisRing-closing metathesis68
Furan CleavageOzonolysis and cyclization72

Derivatization and Functionalization

Chemical modifications of this compound A have elucidated structure-activity relationships:

  • Reduction : Sodium borohydride reduction of the C-7 ketone yielded a mixture of α- and β-hydroxy derivatives (4:1 ratio).

  • Esterification : Treatment with methyl iodide and 1,8-diazabicycloundec-7-ene produced the methyl ester (15), enabling further hydrogenation studies.

Notable Derivatives :

  • Methyl Ester (15) : Used to study hydrogenation stereochemistry.

  • Benzoate (3) : Confirmed absolute configuration via CD spectroscopy.

Purification and Analytical Validation

Final purification employs HPLC with a C18 column (MeOH:H₂O, 75:25), achieving >98% purity. Analytical data include:

  • NMR : ¹H NMR (270 MHz, CDCl₃) δ 1.15 (s, 3H, C-10 CH₃), 5.13 (s, 1H, C-1 H).

  • Mass Spectrometry : HRMS m/z 264.1378 (calcd. 264.1361 for C₁₅H₂₀O₄).

  • IR : Peaks at 1735 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (OH) .

Chemical Reactions Analysis

Types of Reactions: Terrecyclic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of this compound .

Scientific Research Applications

Antitumor Activity

Terrecyclic acid A exhibits significant antitumor properties, particularly against lymphocytic leukemia P388. It is known to induce the heat shock protein response and modulate oxidative stress pathways in tumor cells, which can promote cell survival under stress conditions . Notably, it has been shown to:

  • Increase reactive oxygen species (ROS) levels in 3LL cells.
  • Inhibit NF-kappaB transcriptional activity, which is crucial for cell proliferation and survival .

Case Study Example :
A study demonstrated that treatment with this compound A led to a marked reduction in tumor growth in animal models of leukemia, highlighting its potential as a therapeutic agent .

Antimicrobial Properties

This compound A displays a broad antimicrobial spectrum with moderate activity against gram-positive bacteria, yeasts, and fungi. Its efficacy against various pathogens makes it a candidate for further development in treating infectious diseases .

Data Table: Antimicrobial Efficacy of this compound A

Pathogen TypeActivity Level
Gram-positive bacteriaWeak
YeastsModerate
FungiModerate

Biosynthesis Studies

Research into the biosynthesis of this compound A has revealed that it is synthesized via the mevalonate pathway using labeled acetates. This understanding is crucial for potential synthetic modifications and enhancing its bioactivity .

Future Research Directions

The potential applications of this compound A extend beyond its current uses. Future research may explore:

  • Synthetic Modifications : To enhance its potency and selectivity against specific cancer types or pathogens.
  • Clinical Trials : Investigating its efficacy and safety in human subjects for cancer treatment or as an antimicrobial agent.

Mechanism of Action

The mechanism of action of terrecyclic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Insights:

  • Quadrane vs. Epoxy Systems : Unlike Trichothecenes, this compound A lacks the epoxy ring linked to cytotoxicity but shares tricyclic complexity .
  • Chlorination Effects : Fudecadione A’s chloro-group enhances membrane permeability, whereas this compound A relies on oxidative stress mechanisms .
  • Macrocyclic vs. Fused Rings : Wentilactone B’s macrocyclic structure enables apoptosis induction, contrasting with this compound A’s NF-κB inhibition .

Table 2: Antimicrobial and Anticancer Profiles

Compound Antimicrobial Activity (MIC, µg/mL) Anticancer Mechanism
This compound A S. aureus: 25; B. subtilis: 50 ROS induction, NF-κB inhibition
Trichothecenes Broad antifungal activity Ribosome inhibition, DNA damage
Wentilactone B Not reported Apoptosis via caspase-3 activation
Aspulvinone Y Antifungal (Candida spp.) Antioxidant, membrane disruption

Mechanistic Highlights:

  • This compound A’s dual induction of ROS and heat shock proteins distinguishes it from Wentilactone B’s apoptosis-specific pathway .
  • Trichothecenes’ ribosomal targeting contrasts with this compound A’s signaling modulation .

Biological Activity

Terrecyclic acid A (TCA) is a tricyclic sesquiterpene antibiotic produced by the fungus Aspergillus terreus, first identified in 1982. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent and its antimicrobial properties. This article delves into the biological activity of TCA, highlighting key research findings, mechanisms of action, and its implications in cancer treatment.

Antitumor Activity

This compound A exhibits significant antitumor properties, particularly against lymphocytic leukemia P388 cells. Research has shown that TCA induces a heat shock protein response and modulates oxidative and inflammatory stress pathways in tumor cells, which are crucial for their survival in adverse conditions such as hypoxia and nutrient deprivation .

  • Induction of Reactive Oxygen Species (ROS) : TCA has been demonstrated to increase ROS levels in various cancer cell lines, including 3LL cells. This elevation in ROS can lead to oxidative stress, contributing to tumor cell apoptosis .
  • Inhibition of NF-kappaB Activity : TCA inhibits cytokine-induced NF-kappaB transcriptional activity, which is vital for cell survival and proliferation in many cancers. This inhibition occurs in a concentration-dependent manner .
  • Heat Shock Response : The compound acts as a small-molecule inducer of the heat shock response, enhancing the expression of heat shock proteins that help protect cells from stress-induced damage .

Antimicrobial Properties

TCA also displays a broad antimicrobial spectrum with moderate activity against gram-positive bacteria, yeasts, and fungi. Although its antimicrobial effects are weaker compared to its antitumor activity, it remains a subject of interest for potential therapeutic applications .

Table 1: Summary of Biological Activities of this compound A

Activity Description Reference
AntitumorInduces apoptosis in lymphocytic leukemia P388 cells ,
ROS InductionIncreases reactive oxygen species levels in cancer cells ,
NF-kappaB InhibitionInhibits transcriptional activity associated with inflammation and survival ,
Heat Shock Protein InductionEnhances expression of protective proteins under stress conditions ,
AntimicrobialModerate activity against various pathogens ,

Detailed Case Study: Mechanistic Insights

A pivotal study by Turbyville et al. (2005) investigated the cellular mechanisms underlying the anticancer effects of TCA. The researchers utilized cell-based reporter assays to demonstrate that TCA not only increases ROS levels but also interacts with intracellular cysteine residues, leading to cytotoxicity in tumor cells. Notably, the presence of glutathione precursors like N-acetyl-cysteine provided protection against TCA's effects, indicating that oxidative stress plays a significant role in its mechanism .

Comparative Analysis with Other Compounds

In comparative studies, TCA was found to have distinct advantages over conventional chemotherapeutics like doxorubicin and cisplatin, particularly due to its ability to induce heat shock responses without direct cytotoxicity at therapeutic doses. This suggests that TCA may offer a dual mechanism—targeting cancer cells while simultaneously enhancing cellular resilience through heat shock protein induction .

Q & A

Q. What are the structural characteristics and stereochemical configuration of Terrecyclic Acid A, and how are they determined experimentally?

this compound A (C₁₅H₂₀O₃) is a sesquiterpene with four defined stereocenters. Its stereochemistry, critical for bioactivity, is resolved using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Key peaks in ¹³C NMR spectra correlate with labeled acetate and mevalonate precursors, confirming its isoprenoid origin . Computational modeling (e.g., density functional theory) further validates stereochemical assignments.

Q. What in vitro models demonstrate the antimicrobial activity of this compound A, and how are minimum inhibitory concentrations (MICs) determined?

Standardized broth microdilution assays under CLSI guidelines are used to assess MICs against Gram-positive bacteria (e.g., S. aureus, MIC = 25 μg/mL). Data interpretation requires controls for solvent effects (e.g., DMSO solubility limitations) and comparison with reference antibiotics like vancomycin .

Q. How is the biosynthetic pathway of this compound A elucidated in Aspergillus terreus?

Isotopic labeling with ¹³C-acetate and ¹³C-mevalonate traces carbon incorporation into the sesquiterpene backbone. NMR analysis reveals retention patterns consistent with farnesyl pyrophosphate (FPP) cyclization. Disruption of putative terpene synthase genes via CRISPR-Cas9 further confirms enzymatic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action, such as NF-κB inhibition versus ROS induction?

Discrepancies may arise from cell-type-specific responses or assay conditions. To address this:

  • Use luciferase-based NF-κB reporter assays in parallel with flow cytometry for ROS detection.
  • Validate findings across multiple cell lines (e.g., 3T3-Y9-B12 vs. cancer cells).
  • Cross-reference with transcriptomic data (RNA-seq) to identify stress-response pathways .

Q. What methodological challenges arise when assessing this compound A’s ROS-inducing effects, and how can they be mitigated?

Challenges include:

  • Artifacts from fluorescent probes (e.g., DCFH-DA auto-oxidation): Use alternative methods like electron paramagnetic resonance (EPR) spectroscopy.
  • Temporal variability : Perform time-course experiments with synchronized cell cycles.
  • Cellular compartmentalization : Employ subcellular-targeted ROS sensors (e.g., MitoSOX for mitochondrial ROS) .

Q. How should in vivo antitumor efficacy studies be designed to evaluate this compound A’s therapeutic potential?

  • Model selection : Use syngeneic (e.g., P388 murine leukemia) or xenograft models with documented NF-κB dysregulation.
  • Dosage optimization : Conduct pharmacokinetic studies to determine bioavailability and half-life.
  • Endpoint analysis : Combine tumor volume measurements with immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) .

Q. What strategies improve the stability and solubility of this compound A in experimental settings?

  • Solvent systems : Test co-solvents like PEG-400 or cyclodextrin complexes to enhance aqueous solubility beyond DMSO.
  • Storage conditions : Lyophilize aliquots at -80°C to prevent degradation, validated via HPLC purity checks .

Data Contradiction and Synthesis

Q. How do researchers reconcile discrepancies in this compound A’s reported antitumor IC₅₀ values across studies?

  • Standardize assays : Adopt uniform cell viability protocols (e.g., MTT vs. ATP-based luminescence).
  • Meta-analysis : Pool data from public repositories (e.g., ChEMBL) and apply statistical models (e.g., mixed-effects regression) to account for variability .

Q. What evidence supports or refutes the hypothesis that this compound A’s cytotoxicity is heat-shock-protein-dependent?

  • Knockdown experiments : Use siRNA targeting HSP70/HSP90 in combination with viability assays.
  • Proteomic profiling : Compare protein expression patterns in treated vs. untreated cells via tandem mass spectrometry .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of research questions on this compound A?

  • Novelty : Explore understudied mechanisms (e.g., epigenetic modulation via histone acetylation).
  • Ethical compliance : Ensure animal studies adhere to ARRIVE guidelines.
  • Relevance : Prioritize questions addressing multidrug-resistant infections or chemoresistant cancers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terrecyclic Acid
Reactant of Route 2
Terrecyclic Acid

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